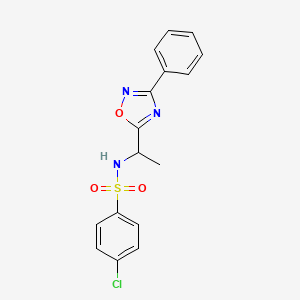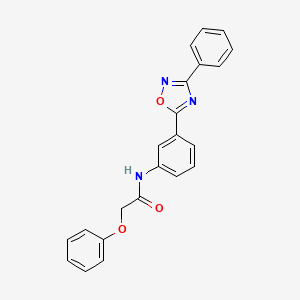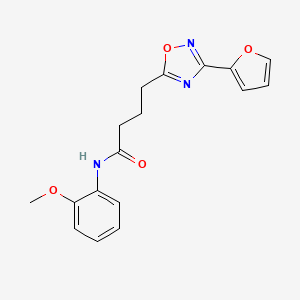
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide, also known as FOB, is a chemical compound that has gained significant attention in scientific research in recent years. It belongs to the class of oxadiazole derivatives and is known for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide has been reported to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. It also exhibits anti-inflammatory effects by reducing the production of inflammatory mediators. Additionally, it has been reported to exhibit antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and good yields. It also exhibits significant biological activity at relatively low concentrations. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide. One potential direction is the investigation of its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is the development of more efficient synthesis methods for 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide. Additionally, the investigation of its potential as a scaffold for the development of new chemical compounds with improved biological activity is another potential direction for future research.
Synthesemethoden
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide involves the reaction of 2-methoxybenzoyl chloride with 3-(furan-2-yl)-1,2,4-oxadiazol-5-amine in the presence of a base such as triethylamine. The resulting product is then reacted with 4-bromobutanoyl chloride to obtain 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide. This method has been reported to yield high purity and good yields.
Wissenschaftliche Forschungsanwendungen
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. Its potential as a therapeutic agent in the treatment of various diseases has also been investigated.
Eigenschaften
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-22-13-7-3-2-6-12(13)18-15(21)9-4-10-16-19-17(20-24-16)14-8-5-11-23-14/h2-3,5-8,11H,4,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFFDZSNNVYVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

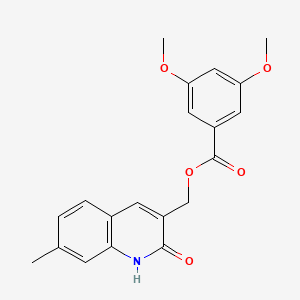
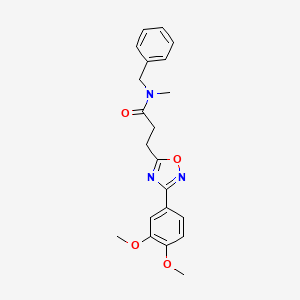
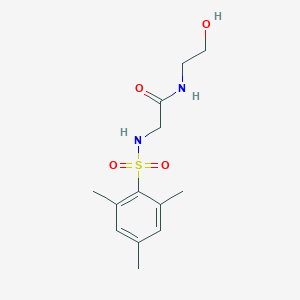
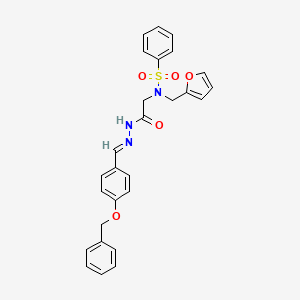
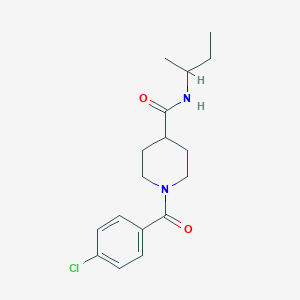
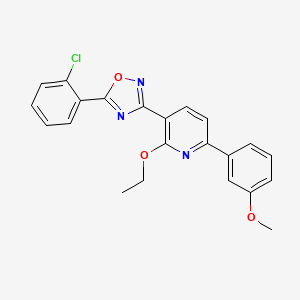

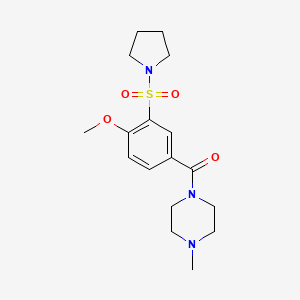
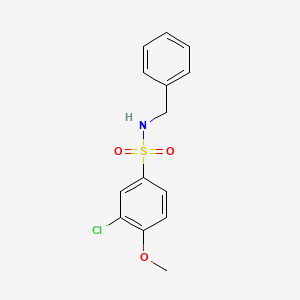
![N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7687259.png)
